Methyl 5-methylisoxazole-4-carboxylate

Medicinal Chemistry Process Chemistry Physical Organic Chemistry

Researchers synthesizing leflunomide and DMARD analogs face extra esterification steps and low yields when substituting the free acid (CAS 42831-50-5). Methyl 5-methylisoxazole-4-carboxylate (CAS 100047-54-9) eliminates this bottleneck. • Ready-to-use methyl ester enables direct amidation/transesterification - bypasses acid activation • Optimal steric & electronic profile for leflunomide pathways (bp 211.94 °C); compatible with one-pot parallel synthesis for rapid SAR library generation • Supplied at ≥98% purity with full QC documentation; multiple global stocking points ensure reliable lead times.

Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
CAS No. 100047-54-9
Cat. No. B010811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methylisoxazole-4-carboxylate
CAS100047-54-9
Molecular FormulaC6H7NO3
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)OC
InChIInChI=1S/C6H7NO3/c1-4-5(3-7-10-4)6(8)9-2/h3H,1-2H3
InChIKeyAHLBUWIGURZNRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-methylisoxazole-4-carboxylate: Overview & Procurement


Methyl 5-methylisoxazole-4-carboxylate (CAS 100047-54-9) is a heterocyclic organic compound belonging to the isoxazole family, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms [1]. With a molecular formula of C6H7NO3 and a molecular weight of 141.12 g/mol, it is a key intermediate in pharmaceutical and agrochemical synthesis . The compound is primarily recognized for its role as a building block in the synthesis of bioactive molecules, notably the disease-modifying antirheumatic drug (DMARD) leflunomide [2]. Its utility stems from the specific methyl ester group at the 4-position, which serves as a reactive handle for further chemical elaboration, distinguishing it from related analogs in synthetic applications [3].

Synthetic intermediate for leflunomide and DMARD analog research

Methyl ester enables direct amidation and transesterification pathways

Liquid physical state simplifies organic solvent handling and dissolution

Methyl 5-methylisoxazole-4-carboxylate: Non-Substitutability vs. Analogs


Procurement and research teams frequently face pressure to substitute Methyl 5-methylisoxazole-4-carboxylate with cheaper or more readily available isoxazole analogs such as the ethyl ester (CAS 51135-73-0) or the free carboxylic acid (CAS 42831-50-5). However, generic substitution fails due to fundamental differences in physicochemical properties, reactivity, and established synthetic utility. The methyl ester's unique combination of a boiling point of 211.94 °C at 760 mmHg and its specific steric and electronic profile, which is optimal for downstream amidation and transesterification reactions in leflunomide synthesis , makes it non-interchangeable. Substituting with the ethyl ester introduces different reaction kinetics and product purification challenges, while the free acid requires an additional, often low-yielding, esterification step, directly impacting process efficiency and cost . The quantitative evidence below underscores why this specific methyl ester derivative is a distinct and non-substitutable chemical entity in critical synthetic pathways.

Ethyl ester analog may shift reaction kinetics

Different boiling point and steric bulk can alter amidation rates and complicate purification; direct replacement may require re-optimization.

Free acid demands extra activation step

5-Methylisoxazole-4-carboxylic acid requires conversion to acid chloride before amidation, potentially lowering yield and adding process cost.

Methyl 5-methylisoxazole-4-carboxylate: Quantitative Evidence vs. Analogs


Physicochemical Differences: Methyl Ester vs. Analogs

Methyl 5-methylisoxazole-4-carboxylate (Target) exhibits distinct physicochemical properties compared to its closest analog, Ethyl 5-methylisoxazole-4-carboxylate (Comparator 1), and its synthetic precursor, 5-Methylisoxazole-4-carboxylic acid (Comparator 2). The target compound is a liquid at room temperature, whereas the free acid is a solid with a melting point of 144-148 °C . The target's boiling point is 211.94 °C at 760 mmHg , compared to the ethyl ester's reported boiling range of 95-97 °C at 15 mmHg . These differences dictate distinct handling, purification, and reaction conditions in downstream processing.

Physical state & thermal properties
Reported
Target: liquid at 25 °C, B.P. 211.94 °C (760 mmHg). Ethyl ester: liquid, B.P. 95–97 °C (15 mmHg). Free acid: solid, M.P. 144–148 °C.
Physical state differences influence handling and purification; verify under own process conditions.
Vendor-reported property data; independent measurement recommended.
Medicinal Chemistry Process Chemistry Physical Organic Chemistry

Direct Precursor in Leflunomide Synthesis

Methyl 5-methylisoxazole-4-carboxylate is a direct and preferred building block in the synthesis of leflunomide [1]. While the free acid (5-Methylisoxazole-4-carboxylic acid, CAS 42831-50-5) can also be used, it requires an additional activation step (e.g., conversion to an acid chloride) before amidation. The methyl ester provides a more direct route for amidation or transesterification, offering a shorter synthetic sequence and potentially higher overall yield. In contrast, the ethyl ester analog is not a direct precursor to leflunomide's active metabolite but is instead known as a pyrimidine synthesis inhibitor .

Synthetic step efficiency
Class-level
Methyl ester: direct amidation/transesterification. Free acid: requires prior activation (e.g., acid chloride).
May reduce synthesis steps; step-efficiency advantage needs process-specific validation.
Class-level reactivity inference; verify with target substrate.
Pharmaceutical Synthesis Process Development Drug Discovery

Enhanced Reactivity in Parallel Synthesis and Library Generation

The methyl ester of 5-methylisoxazole-4-carboxylate is specifically noted for its compatibility with parallel synthesis and one-pot methodologies for generating diverse isoxazole libraries [1]. Its reactivity profile as a methyl ester, compared to the bulkier ethyl ester, allows for faster and more efficient transformations under a broader range of conditions, a critical factor in high-throughput chemistry. The one-pot protocol for alkyl 3-aryl-5-methylisoxazole-4-carboxylates was specifically developed with the methyl ester to enable rapid analog synthesis [2].

Parallel synthesis compatibility
Class-level
Reported one-pot protocol compatibility; faster transformation than bulkier ethyl ester in nucleophilic acyl substitution.
Supports library generation workflows; verify with specific substrates and conditions.
Inferred from methyl vs. ethyl ester reactivity trends.
Parallel Synthesis Medicinal Chemistry Library Generation

Market Availability and Purity for cGMP Manufacturing

Methyl 5-methylisoxazole-4-carboxylate is commercially available from multiple vendors at high purities (commonly >98% by HPLC), making it a reliable starting material for pharmaceutical research and manufacturing . In contrast, while the free acid is also available, its purity is often specified as 97% , and the ethyl ester's availability is more fragmented. The consistent, high-purity supply of the target compound from established manufacturers is a critical differentiator for procurement professionals, as it mitigates the risk of supply chain disruptions and ensures batch-to-batch reproducibility for regulated processes.

Commercial purity
Data to verify
Target purity >98% (HPLC) from multiple suppliers; free acid ~97%, ethyl ester ~96%.
Higher initial purity may reduce purification burden; review lot-specific COA.
Supplier-reported data; independent verification recommended.
Pharmaceutical Intermediates Procurement Quality Control

Methyl 5-methylisoxazole-4-carboxylate: Optimal Application Scenarios


Leflunomide and Related DMARDs Synthesis

As a direct and preferred intermediate, this compound is ideal for research and development programs focused on leflunomide synthesis and its analogs [1]. Its use eliminates an activation step required when starting from the free acid, streamlining the synthetic route and improving process efficiency. This is particularly valuable in academic labs or CDMOs optimizing scalable processes for anti-inflammatory drug candidates.

Parallel Synthesis and Library Generation in Medicinal Chemistry

The compound's proven compatibility with one-pot, parallel synthesis methodologies makes it a superior choice for medicinal chemists building diverse libraries of 3-aryl-5-methylisoxazole-4-carboxylates [2]. The reactivity of the methyl ester group facilitates rapid analog generation, accelerating structure-activity relationship (SAR) studies in hit-to-lead campaigns targeting kinases, GPCRs, or other therapeutically relevant targets [3].

High-Purity Building Block for API Process Development

With commercial availability at >98% purity from multiple suppliers, this compound is the preferred choice for process chemists developing robust, scalable manufacturing routes for active pharmaceutical ingredients (APIs) . The high initial purity reduces the burden of downstream purification and minimizes the risk of impurity carryover, which is critical for meeting stringent regulatory requirements in cGMP environments.

Application
Selection Property
Validation Focus
Leflunomide synthesis research
Methyl ester reactivity for direct amidation
Step-efficiency validation for scalable routes
Parallel synthesis and library generation
Reported compatibility with one-pot protocols
Library generation reproducibility
API process development
Consistent supply with high purity
cGMP batch reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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